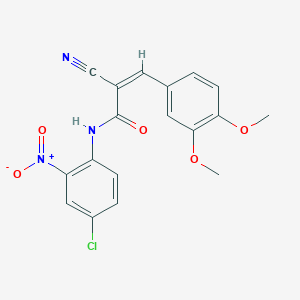

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide

Description

(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is a substituted acrylamide derivative characterized by:

- Electron-withdrawing groups: A 4-chloro-2-nitrophenyl substituent at the amide nitrogen, contributing to electrophilic character.

- 3,4-Dimethoxyphenyl group: A methoxy-substituted aromatic ring that may improve solubility and receptor interactions.

Properties

IUPAC Name |

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O5/c1-26-16-6-3-11(8-17(16)27-2)7-12(10-20)18(23)21-14-5-4-13(19)9-15(14)22(24)25/h3-9H,1-2H3,(H,21,23)/b12-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESQCRLHYQQPGO-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-chloro-2-nitroaniline and 3,4-dimethoxybenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chloro-2-nitroaniline and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Cyclization and Nitration: The intermediate undergoes cyclization and nitration to form the desired acrylamide compound. This step often requires specific conditions such as controlled temperature and the use of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Potential applications in drug development due to its bioactive functional groups.

- Investigated for its antimicrobial and anticancer properties.

Industry:

- Utilized in the development of advanced materials, such as polymers and dyes.

- Employed in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The cyano group can participate in interactions with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Features

The acrylamide scaffold is common among analogs, but substituent variations dictate bioactivity and physicochemical properties. Key comparisons include:

Key Observations :

Critical Analysis :

- Its 4-chloro-2-nitrophenyl group resembles ’s antifungal derivatives , implying similar mechanisms.

Biological Activity

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure with multiple functional groups that may interact with various biological targets, leading to significant pharmacological effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The compound's IUPAC name is (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide. Its molecular formula is C23H20ClN3O4, and it has a molecular weight of 445.88 g/mol. The presence of chloro and nitro groups in its structure suggests potential reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide |

| Molecular Formula | C23H20ClN3O4 |

| Molecular Weight | 445.88 g/mol |

| Purity | Typically >95% |

The biological activity of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The nitro and chloro groups may play a role in inhibiting key enzymes involved in metabolic pathways.

- Cell Cycle Modulation : Similar compounds have shown effects on cell cycle regulation, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to apoptosis in targeted cells.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that nitro-containing compounds can inhibit the growth of various cancer cell lines by interfering with microtubule dynamics or inducing apoptosis.

- Case Study 1 : A study evaluated the cytotoxic effects of related acrylamide derivatives on breast cancer cell lines (MDA-MB-231). The results showed that at concentrations of 10 μM, these compounds induced apoptosis as evidenced by increased caspase-3 activity and morphological changes in the cells.

Enzyme Interaction

The interaction of this compound with specific enzymes has also been explored:

- Case Study 2 : In vitro assays revealed that (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide inhibited pyruvate dehydrogenase activity at concentrations as low as 50 μM, suggesting its potential role as a metabolic modulator.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds provide insights into the unique biological activities attributed to (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide:

| Compound | Anticancer Activity | Enzyme Inhibition | Mechanism |

|---|---|---|---|

| (Z)-N-(4-chloro-2-nitrophenyl)acrylamide | Moderate | Yes | Apoptosis |

| 4-Chloro-2-nitrophenol | Low | No | None |

| Alpha-cyano-4-hydroxycinnamic acid | High | Yes | Metabolic Shift |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.